Superior Potency of PEG12-Containing Heterodimers in Cell-Based Assays
In a direct head-to-head comparison of PEG linkers in a heterobivalent agent platform, the construct utilizing a PEG12 spacer (analogous to the spacer in Propargyl-PEG12-OH) demonstrated the highest potency. The study used a cell-based screening assay to evaluate four different linkers (PEG4, PEG8, PEG12, and PEG16). The PEG12-containing heterodimer resulted in the lowest readout, signifying the most effective target engagement and degradation [1].
| Evidence Dimension | Potency in Cell-Based Assay |
|---|---|
| Target Compound Data | 415.805 (PEG12) |
| Comparator Or Baseline | PEG4: 1311.54, PEG8: 635.073, PEG16: 1021.21, Negative Control: 1616.25 |
| Quantified Difference | PEG12 is 34.6% lower than PEG8 (the next best) and 68.3% lower than PEG4. |
| Conditions | In vitro screening of heterodimers on U87MG cells. |
Why This Matters
This data directly links the PEG12 spacer length to a 2-3x improvement in potency over shorter or longer alternatives, providing a clear, quantitative basis for selecting Propargyl-PEG12-OH to maximize the efficacy of heterobivalent constructs.
- [1] Zhang, C.; et al. Photo-Click-Facilitated Screening Platform for the Development of Hetero-Bivalent Agents with High Potency. J. Org. Chem. 2020, 85, 9, 5771–5777. View Source
